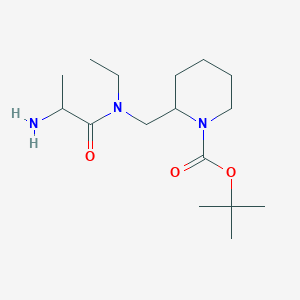
Dec-1-yn-5-yloxymethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-1-yn-5-yloxymethylbenzene is an organic compound with a unique structure that includes an alkyne group and a benzene ring connected through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dec-1-yn-5-yloxymethylbenzene typically involves the reaction of a benzyl halide with an alkyne alcohol under basic conditions. One common method is the Williamson ether synthesis, where the benzyl halide reacts with the sodium salt of the alkyne alcohol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dec-1-yn-5-yloxymethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitrobenzene derivatives or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Dec-1-yn-5-yloxymethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dec-1-yn-5-yloxymethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The alkyne group can undergo cycloaddition reactions, while the benzene ring can participate in electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylene: Contains a phenyl group attached to an alkyne.
Benzyl ether: Contains a benzyl group attached to an ether linkage.
Propargyl alcohol: Contains an alkyne group attached to an alcohol.
Uniqueness
Dec-1-yn-5-yloxymethylbenzene is unique due to the combination of an alkyne group, benzene ring, and ether linkage in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C17H24O |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
dec-1-yn-5-yloxymethylbenzene |
InChI |
InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3 |
Clave InChI |
RYDBCJFQGRCLOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC#C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
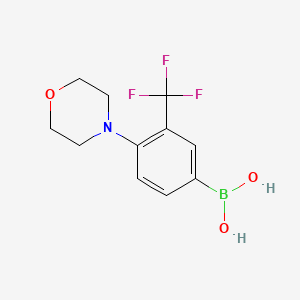
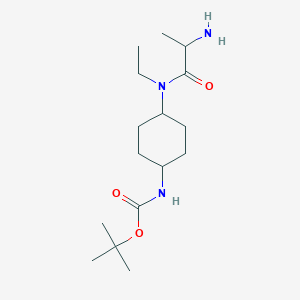
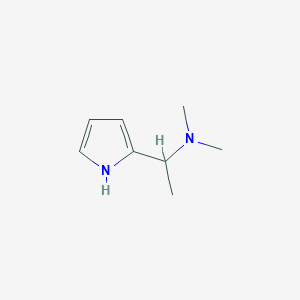

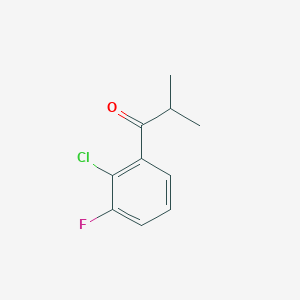

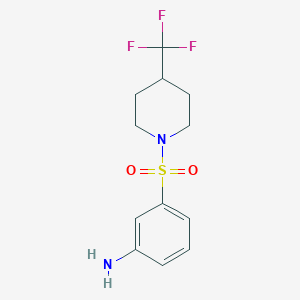
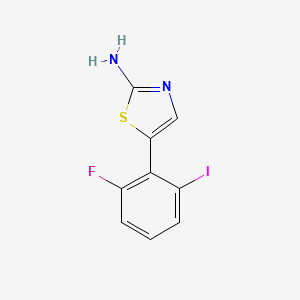

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)


